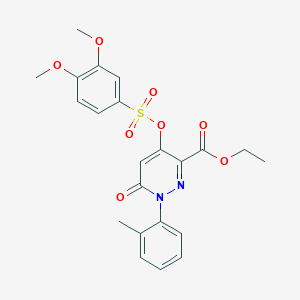
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a complex organic compound with notable applications in scientific research. Its structure features a thiadiazole moiety, cyclopropane carboxamide, and a brominated benzoate group, making it unique in its class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Initial Preparation: : The synthesis begins with the preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole. This is achieved through the reaction of cyclopropanecarboxylic acid with thiosemicarbazide under acidic conditions.
Formation of the Core Structure: : This intermediate is then reacted with chloroacetic acid to form 2-chloro-1-(5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)ethan-1-one.
Final Assembly: : The core structure is reacted with 4-oxo-4H-pyran-3-yl 3-bromobenzoate in the presence of a base to form the final compound.
Industrial Production Methods: Industrial synthesis often employs high-yield catalytic processes and bulk reaction conditions, ensuring efficient production. These methods typically use continuous flow reactors to maintain reaction conditions such as temperature, pressure, and pH at optimal levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The thiadiazole ring can undergo oxidative reactions, often forming sulfoxides or sulfones.
Reduction: : Reduction can occur at the brominated benzoate moiety, often using reagents like sodium borohydride.
Substitution: : Nucleophilic substitutions are common, especially at the bromine position, where amines or other nucleophiles can replace the bromine atom.
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Aqueous or organic amines in polar solvents like dimethylformamide (DMF).
Major Products Formed: Oxidation leads to sulfoxides or sulfones, while reduction can result in dehalogenated products or modified benzoates. Substitutions yield various amine derivatives.
Applications De Recherche Scientifique
Chemistry: This compound serves as a precursor for synthesizing more complex molecules, particularly in the creation of heterocyclic compounds.
Biology: Its unique structure allows for interactions with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential pharmacological applications include acting as a lead compound for developing new drugs, particularly those targeting enzymes or receptors.
Industry: Used in the production of specialized polymers and materials due to its unique structural properties.
Mécanisme D'action
Molecular Targets and Pathways: The compound interacts primarily with enzymatic active sites or receptor-binding sites due to its structural motifs. The thiadiazole ring is key in binding interactions, often inhibiting enzyme activity by coordinating with metal ions or forming hydrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds:
6-(cyclopropylcarbamoyl)-1,3,4-thiadiazol-2-yl thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate
5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate
Uniqueness: The presence of the 3-bromobenzoate group differentiates it from its analogs, providing distinct electronic and steric properties that influence its reactivity and biological activity.
Exploring this compound is a journey through intricate chemical synthesis, diverse reactions, and a plethora of applications in science and industry. Fascinating, isn’t it?
Propriétés
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S2/c20-12-3-1-2-11(6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCZOMMSNCFOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574743.png)




![2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2574748.png)
![2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2574749.png)


![2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2574756.png)
![N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide](/img/structure/B2574759.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2574762.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2574765.png)
